molecular formula C25H22BrF3N4O4S B1177719 CHIP28 CAS No. 146410-94-8

CHIP28

Cat. No.: B1177719
CAS No.: 146410-94-8
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Description

CHIP28, now more commonly known as Aquaporin-1 (AQP1), is the archetypal molecular water channel that facilitated the groundbreaking discovery of the aquaporin family, a achievement recognized by the Nobel Prize in Chemistry. This 28-kDa integral membrane protein functions as a highly selective, constitutive pore for the passive transport of water across biological membranes, serving as the predominant pathway for transepithelial water movement in several tissues. In research, this compound is recognized as a critical component for understanding constitutive water transport. It is abundantly expressed in the proximal tubules and descending thin limbs of the kidney, where it facilitates the reabsorption of water from the glomerular filtrate. It is also a major component of red blood cell membranes. This compound forms homotetramers in the membrane, with each monomer containing an independent, functional water pore. The channel is characterized by its high osmotic water permeability, selectivity for water while excluding ions and protons, and its sensitivity to inhibition by mercurial compounds such as HgCl2, which acts on a key cysteine residue (Cys-189). This native this compound protein is provided for research applications including, but not limited to, the reconstitution of water channel activity in proteoliposomes, functional analysis of water permeability in model systems, biophysical studies of membrane protein structure, and as a standard in immunoblotting. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

146410-94-8

Molecular Formula

C25H22BrF3N4O4S

Synonyms

CHIP28

Origin of Product

United States

Molecular Architecture and Structural Biology of Chip28

Primary Amino Acid Sequence Analysis and Predicted Transmembrane Domains

Primary amino acid sequence analysis of CHIP28 (Aquaporin-1) reveals a protein with a predicted molecular weight of approximately 28 kDa. mdpi.comvirginia.eduescholarship.org Hydropathy analysis initially suggested the presence of up to seven potential transmembrane regions within the sequence. nih.govsemanticscholar.org However, experimental studies examining the transmembrane topology of this compound at the endoplasmic reticulum (ER) membrane indicated that the protein spans the membrane fewer times than initially predicted by some analyses. nih.govsemanticscholar.org The mature AQP1 protein is understood to contain six transmembrane alpha-helices. wikipedia.orgmdpi.comnih.govnih.govproteopedia.org The amino and carboxyl termini of AQP1 are located on the cytoplasmic side of the membrane. wikipedia.orgmdpi.com Sequence analysis also highlights conserved regions, including two Asn-Pro-Ala (NPA) motifs, which are characteristic of the aquaporin superfamily and are crucial for channel function. wikipedia.orgmdpi.comvirginia.edusemanticscholar.org

Oligomeric Assembly of this compound in Biological Membranes

This compound (Aquaporin-1) exists as an oligomer in biological membranes. jci.org Studies have consistently shown that AQP1 assembles into a tetrameric structure. researchgate.netmdpi.comnih.govresearchgate.netcapes.gov.brmdpi.combiologists.comsdbonline.orgphysiology.orgsemanticscholar.orgresearchgate.netnih.gov This quaternary arrangement is fundamental to its functional state.

Evidence for Tetrameric Configuration

Multiple lines of evidence support the tetrameric configuration of this compound. Freeze-fracture electron microscopy studies of this compound reconstituted into liposomes and in cell membranes revealed intramembrane particles with a distinct arrangement of four smaller subunits surrounding a central depression. researchgate.netsemanticscholar.orgresearchgate.net High-resolution electron microscopy and cryo-electron microscopy studies of two-dimensional crystals of AQP1 have further demonstrated the tetrameric assembly, showing a unit cell containing tetramers integrated into the lipid bilayer. nih.govresearchgate.netsdbonline.orgembopress.org Hydrodynamic studies have also indicated that AQP1 remains in its native homotetrameric state when solubilized in non-denaturing detergents. capes.gov.br

Inter-subunit Interactions within the Tetramer

The stability of the tetrameric structure of aquaporins, including AQP1, is maintained by interactions between the individual monomers. These interactions involve residues in the transmembrane helices. Specifically, interacting forces between transmembrane helices 1 and 2 from one monomer and transmembrane helices 4 and 5 from an adjacent monomer contribute to the tetramer's stability. mdpi.comnih.gov Glycine residues are reported to mediate some of these interactions. mdpi.com Additionally, the intracellular loop D has been shown to contribute to tetramer stabilization in some aquaporins. mdpi.com Inter-subunit hydrophobic interactions within the tetramer have also been implicated in the function and gating of aquaporins. arxiv.org

Transmembrane Topology and Pore Formation

The transmembrane topology of this compound (Aquaporin-1) dictates how the protein is oriented within the lipid bilayer and is directly related to the formation of the aqueous pore. nih.govwikipedia.orgmdpi.comvirginia.edunih.govnih.govproteopedia.orgnih.govnih.gov

Alpha-Helical Organization within the Lipid Bilayer

Each monomer of this compound contains six transmembrane alpha-helices that traverse the lipid bilayer. wikipedia.orgmdpi.comvirginia.edunih.govproteopedia.orgsdbonline.orgnih.govnih.govinvivochem.cn These helices are typically tilted and arranged in a bundle. nih.govproteopedia.orgresearchgate.netsdbonline.orgembopress.org The organization of these alpha-helices creates the structural framework for the water-selective pore within each monomer. wikipedia.orgvirginia.edunih.govproteopedia.org Two key loops, loop B and loop E, which contain the conserved NPA motifs, fold into the membrane and contribute to the formation of the pore, leading to a characteristic hourglass structure. wikipedia.orgmdpi.comvirginia.edu These loops, along with surrounding helices, define the narrowest region of the pore, known as the selectivity filter. wikipedia.orgmdpi.comvirginia.edu

Identification of Signal and Stop Transfer Sequences

The biogenesis of this compound involves the proper insertion and orientation of the protein within the ER membrane, guided by signal and stop transfer sequences. Studies using reporter proteins fused to different segments of this compound have helped identify these sequences. A signal sequence located within the initial residues of the protein can initiate nascent chain translocation into the ER lumen. nih.govsemanticscholar.orgnih.govsciencegate.app Conversely, hydrophobic regions can act as stop transfer sequences, terminating translocation and leading to membrane integration. nih.govsemanticscholar.orgnih.govubc.ca While initial studies suggested a transient four-spanning topology at the ER, the mature AQP1 protein at the plasma membrane adopts a six-spanning topology, indicating a potential topological rearrangement during maturation. nih.gov Specific internal sequences within this compound have been identified that direct these topogenesis events. nih.govsemanticscholar.orgnih.gov

Structural Elucidation of the Aqueous Channel

The aqueous channel within each AQP1 monomer is the pathway through which water molecules selectively pass across the membrane. gusc.lvproteopedia.orgsdbonline.org This channel is characterized as a narrow, curvilinear pore. gusc.lv Structural analysis indicates the pore has a diameter of approximately 4.0 Å and extends about 18 Å in length, with a bend of around 25 degrees as it traverses the membrane. gusc.lv The channel is lined predominantly with hydrophilic amino acid residues, which interact favorably with water molecules. cdutcm.edu.cn

A key feature of the aqueous channel is the presence of two highly conserved Asn-Pro-Ala (NPA) motifs. uniprot.orgresearchgate.netsdbonline.orgresearchgate.netsinobiological.comnih.gov These motifs are located in the center of the channel, contributed by two short alpha-helices, sometimes referred to as hemipores. researchgate.netnih.gov The NPA motifs are critical for maintaining the continuous flow of water through the pore and, importantly, for preventing the passage of protons. researchgate.netsinobiological.comuniprot.org The asparagine residues within the NPA motifs form hydrogen bonds with the water molecules as they move through the channel, facilitating their passage while disrupting the hydrogen-bonding network required for proton conduction via the Grotthuss mechanism. researchgate.netuniprot.org The narrowness of the channel, allowing water to pass in a single file, also contributes to this selectivity and high permeability. researchgate.netsinobiological.comuniprot.org

Characterization of the Ar/R Constriction Region

Another critical determinant of AQP1's selectivity is the aromatic/arginine (ar/R) constriction region. cdutcm.edu.cnsinobiological.comnih.govdrugbank.comutrgv.edu This region is typically the narrowest part of the water channel and is situated towards the extracellular entrance of the pore. sinobiological.comnih.govdrugbank.com In rat AQP1, the ar/R constriction is formed by four specific amino acid residues: Phe-56, His-180, Cys-189, and Arg-195. drugbank.com The side chains of phenylalanine, histidine, and arginine directly line the pore at this point, while the backbone carbonyl oxygen of cysteine also contributes to the constriction. drugbank.com

The ar/R constriction acts as a crucial selectivity filter, effectively excluding solutes larger than water and charged species, including protons. sinobiological.comnih.govdrugbank.comutrgv.edu The presence of polar residues like arginine and histidine in this region is thought to play a role in disrupting the bulk water structure, thereby isolating single water molecules for passage and contributing to the exclusion of other molecules. drugbank.com Studies involving mutations in the ar/R region have demonstrated its importance in determining solute permeability. For instance, specific mutations in rat AQP1, such as the replacement of His-180 and Arg-195, have been shown to permit the passage of protons. drugbank.com Similarly, altering Phe-56 and His-180 can enlarge the constriction and allow the permeation of larger solutes like glycerol (B35011) and urea. drugbank.com The ar/R region thus functions as a combined filter based on both the size and hydrophobicity of potential permeating molecules. sinobiological.comutrgv.edu

Amino Acid Residues Forming the Ar/R Constriction in Rat AQP1

Residue Position (Rat AQP1) Contribution to Constriction
Phenylalanine 56 Side chain lines the pore drugbank.com
Histidine 180 Side chain lines the pore drugbank.com
Cysteine 189 Backbone carbonyl oxygen contributes to the constriction drugbank.com

Post-Translational Modifications of this compound

Like many proteins, this compound (Aquaporin-1) undergoes various post-translational modifications (PTMs). cdutcm.edu.cnmolbiolcell.orgnih.gov These modifications are crucial regulatory mechanisms that can influence the protein's structure, function, cellular localization, stability, and interactions with other proteins. cdutcm.edu.cnmolbiolcell.orgnih.gov

N-Glycosylation Sites and Their Impact on Protein Processing

N-glycosylation is a significant post-translational modification observed in a subpopulation of AQP1 proteins. researchgate.net Human AQP1 contains two potential N-glycosylation sites located on the extracellular side of the protein. researchgate.netwikipedia.org Biochemical analysis of human erythrocyte AQP1 has specifically identified glycosylation occurring at the asparagine residue at position 42, located within the first extracellular loop. spandidos-publications.com Approximately 50% of AQP1 monomers in native human erythrocytes are reported to be glycosylated at this site with a polylactosaminyl oligosaccharide. spandidos-publications.com

N-Glycosylation Sites in Human and Porcine AQP1

Species Potential N-Glycosylation Sites Primary Glycosylation Site (if known)
Human 2 researchgate.netwikipedia.org Asn-42 spandidos-publications.com

Other Potential Modifications and their Structural Implications

Beyond glycosylation, other post-translational modifications have been observed in aquaporins and may potentially occur in AQP1, influencing its structure and function. These include phosphorylation, ubiquitination, and methylation. cdutcm.edu.cnmolbiolcell.orgnih.gov

Phosphorylation, the addition of a phosphate (B84403) group, is a common regulatory mechanism for many membrane proteins, including aquaporins. cdutcm.edu.cnmolbiolcell.orgnih.gov In other members of the aquaporin family, such as AQP2, phosphorylation at specific serine residues is critical for regulating its trafficking to the plasma membrane. cdutcm.edu.cn In plant aquaporins (PIPs), phosphorylation sites located in the cytosolic loop B and the C-terminal tail are known to be important for channel regulation, potentially affecting gating mechanisms and subcellular localization. Structural changes induced by phosphorylation can directly impact pore conformation, as seen in plant aquaporins where phosphorylation of specific residues contributes to channel opening or prevents closure. While AQP1 is known to be regulated by Protein Kinase C (PKC), which typically phosphorylates proteins, the specific phosphorylation sites on AQP1 and their precise structural implications are not as extensively characterized in the provided sources as for some other aquaporins. gusc.lvmolbiolcell.org

Ubiquitination, the attachment of ubiquitin proteins, is another PTM that can affect aquaporins, often targeting them for degradation. molbiolcell.orgnih.gov This process plays a role in controlling the abundance of aquaporins in the membrane. Methylation, the addition of a methyl group, has also been identified as a PTM in some aquaporins, particularly in plants. The structural implications of ubiquitination and methylation on AQP1 specifically require further detailed investigation, although generally, these modifications can induce conformational changes or alter interactions with other cellular components, thereby modulating protein function or fate.

Cellular and Subcellular Localization of Chip28

Tissue-Specific Expression Profiles of CHIP28 mRNA and Protein

The expression of this compound mRNA and protein varies significantly among different tissues, with particularly high levels observed in areas with high rates of water transport. proteinatlas.orgnih.gov

Renal Tissues: Proximal Tubules and Descending Limbs of Henle

This compound is highly abundant in the kidney, where it plays a crucial role in water reabsorption. wikipedia.orgindianjnephrol.orgnih.gov It is prominently localized in the plasma membranes of both proximal tubules and the descending thin limbs of the loop of Henle. physiology.orgnih.govnih.gov

In the proximal tubule, this compound is found in both the apical brush border and basolateral membranes. physiology.orgnih.govrupress.org Studies have shown that this compound comprises a significant percentage of isolated proximal tubule brush border protein. nih.govrupress.org While present throughout the proximal tubule, there may be differences in expression levels between the convoluted and straight segments, with some studies indicating more intense labeling in the straight proximal tubules. nih.gov

In the descending thin limbs of Henle, heavy immunostaining for this compound has been observed over both apical and basolateral membranes, consistent with the high constitutive water permeability of these segments. nih.govrupress.org In contrast, this compound is not detected in the water-impermeable ascending thin or thick limbs of Henle. nih.gov

This compound is also found in the endothelium of vasa recta in the kidney medulla. physiology.orgnih.govresearchgate.net

Data Table: this compound Localization in Renal Tissues

Renal StructureCellular/Subcellular LocalizationNotes
Proximal Tubules (S1, S2, S3)Apical brush border and basolateral membranesHigh expression, particularly in S2 and S3. physiology.orgnih.govrupress.org
Descending Thin Limbs of HenleApical and basolateral membranesHeavy staining, high water permeability. nih.govrupress.org
Vasa Recta EndotheliumEndothelial cellsPresent in descending vasa recta. physiology.orgnih.govresearchgate.net

Erythrocytes and Hematopoietic Tissue

This compound was first identified in erythrocytes and is a major intrinsic protein of the red blood cell membrane. wikipedia.orgindianjnephrol.orgsemanticscholar.org It is highly abundant in erythrocytes, with estimates of 160,000-200,000 copies per cell membrane. atlasgeneticsoncology.org This high expression facilitates rapid water exchange, which is important for erythrocytes passing through the hypertonic environment of the renal medulla. pnas.orgnih.gov

This compound mRNA and protein are also very abundant in hematopoietic tissue. pnas.org

Data Table: this compound Localization in Erythrocytes and Hematopoietic Tissue

TissueCellular/Subcellular LocalizationNotes
ErythrocytesPlasma membraneHigh abundance, facilitates water transport. wikipedia.orgatlasgeneticsoncology.orgnih.gov
Hematopoietic TissueNot specified in detailAbundant mRNA and protein expression. pnas.org

Choroid Plexus and Cerebrospinal Fluid Secretion Structures

This compound is expressed in the choroid plexus epithelium, where its presence suggests a role in the secretion of cerebrospinal fluid. plos.orgnih.govatlasgeneticsoncology.orgpnas.orgbmj.comarvojournals.orgdovepress.comnih.gov this compound mRNA is abundant in choroid plexus epithelium throughout fetal development and into maturity. pnas.orgnih.gov High protein expression has also been detected in the choroid plexus. physiology.org

Data Table: this compound Localization in Choroid Plexus

StructureCellular/Subcellular LocalizationNotes
Choroid PlexusEpithelial cellsAbundant expression, involved in CSF secretion. nih.govpnas.orgnih.govphysiology.org

Pulmonary Tissues: Alveoli and Bronchial Mucosa

This compound is found in pulmonary tissues, contributing to water transport in the lungs. nih.govnih.govatlasgeneticsoncology.orgdovepress.comfrontiersin.org It is expressed in the microvascular endothelium of the lung, particularly in the vascular plexus around the airways. frontiersin.orgpnas.orgjci.org Immunoelectron microscopy has shown abundant expression in both the apical and basolateral membranes of capillary and venular endothelial cells. pnas.org

While some earlier studies suggested expression in alveolar epithelial cells semanticscholar.orgnih.gov, more recent research indicates that AQP1 expression in alveolar cells is restricted to the capillary endothelium, although it may be specifically expressed in hyperplastic cuboidal type II pneumocytes in the alveolar epithelium in certain pathological conditions like Idiopathic Pulmonary Fibrosis. frontiersin.org

This compound is also present in the bronchial mucosa and associated glands. nih.gov

Data Table: this compound Localization in Pulmonary Tissues

Pulmonary StructureCellular/Subcellular LocalizationNotes
Pulmonary MicrovasculatureEndothelial cells (apical and basolateral membranes)Abundant expression, especially around airways. frontiersin.orgpnas.orgjci.org
AlveoliCapillary endotheliumPrimarily in endothelium; potential expression in Type II pneumocytes in IPF. frontiersin.org
Bronchial MucosaEpithelial cellsPresence noted. nih.gov
Bronchial GlandsEpithelial cellsPresence noted. nih.gov

Vascular Endothelium and Smooth Muscle Cells

This compound is widely expressed in the endothelium of blood vessels in many tissues, including microvascular endothelia outside of the brain, as well as in larger arteries like the aorta. nih.govrupress.orgatlasgeneticsoncology.orgbmj.comdovepress.commdpi.comscite.airesearchgate.net It is found in the endothelium of fenestrated capillaries in various locations, including the kidney. nih.gov Endothelial expression of this compound is regulated and characterizes the atheroprotected, non-inflamed vessel wall. plos.org

This compound mRNA has also been detected in vascular smooth muscle cells of human aorta, arteries, and capillaries, as well as in a subset of vascular smooth muscle cells in atherosclerotic plaques. scite.ai

Data Table: this compound Localization in Vascular Tissues

Vascular StructureCellular/Subcellular LocalizationNotes
Vascular EndotheliumPlasma membraneWidespread expression, especially in microvessels and non-activated endothelium. plos.orgnih.govrupress.orgatlasgeneticsoncology.orgbmj.comdovepress.commdpi.comscite.airesearchgate.net
Vascular Smooth Muscle CellsNot specified in detailmRNA detected in various arteries and atherosclerotic plaques. scite.ai

Other Expressing Tissues: Male Reproductive Tract, Gastrointestinal Tract, Glands (Sweat, Pancreatic), Eye, Heart, Periosteum

This compound expression has been reported in a variety of other tissues:

Male Reproductive Tract: While not detailed in the provided search results, some general tissue expression summaries include the male reproductive tract. plos.orgatlasgeneticsoncology.orgbmj.comarvojournals.orgdovepress.com

Gastrointestinal Tract: this compound is present in the gastrointestinal tract. wikipedia.orgnih.govatlasgeneticsoncology.orgbmj.comarvojournals.orgdovepress.com It is abundantly distributed in the endothelial cells of the gastrointestinal tract. mdpi.com AQP1 mRNA and protein have been found in various portions, with relatively intense expression in the small intestine and colon. physiology.orgoncotarget.com It is localized on endothelial cells of lymphatic vessels in the submucosa and lamina propria throughout the gastrointestinal tract. physiology.org

Glands:

Sweat Glands: this compound is found in sweat glands. wikipedia.orgnih.govatlasgeneticsoncology.orgbmj.comarvojournals.orgdovepress.com

Pancreatic Glands: this compound is expressed in the pancreas, particularly in the exocrine pancreas. proteinatlas.orgnih.govatlasgeneticsoncology.orgbmj.comarvojournals.orgdovepress.comphysiology.orgnih.gov AQP1 mRNA and protein are detected in the human exocrine pancreas. bmj.comnih.gov AQP1 expression is localized to centroacinar cells (apical membrane), intercalated ductal cells (apical membrane), and capillary endothelial cells. nih.gov It is strongly expressed in centroacinar cells and in both the apical and basolateral domains of intercalated and intralobular duct epithelia, with expression declining in larger ducts. bmj.com

Eye: this compound is expressed in several structures within the eye. nih.govatlasgeneticsoncology.orgpnas.orgbmj.comarvojournals.orgdovepress.comnih.govmdpi.comresearchgate.netnih.govresearchgate.net It is found in the corneal endothelium, ciliary body epithelium, iris, lens, and retinal pigment epithelium (RPE). nih.govarvojournals.orgresearchgate.netnih.govresearchgate.net In the cornea, AQP1 is expressed in the plasma membrane of endothelial cells and stromal keratocytes. nih.gov In the ciliary body, AQP1 is expressed in the non-pigmented epithelium (NPE) on both apical and basolateral membranes and is involved in aqueous humor production. nih.govresearchgate.net

Heart: this compound mRNA and protein have been detected in the heart. plos.orgnih.govatlasgeneticsoncology.orgpnas.orgbmj.comarvojournals.orgdovepress.comnih.gov

Periosteum: this compound mRNA was transiently observed in the periosteum during fetal development. pnas.orgnih.gov

Data Table: this compound Localization in Other Tissues

TissueCellular/Subcellular LocalizationNotes
Male Reproductive TractNot specified in detailGeneral expression noted. plos.orgatlasgeneticsoncology.orgbmj.comarvojournals.orgdovepress.com
Gastrointestinal TractEndothelial cells (lymphatic vessels), Epithelial cellsWidespread in endothelium; mRNA/protein in small intestine and colon. wikipedia.orgnih.govmdpi.comphysiology.orgoncotarget.com
Sweat GlandsEpithelial cellsPresence noted. wikipedia.orgnih.govatlasgeneticsoncology.orgbmj.comarvojournals.orgdovepress.com
Pancreatic GlandsCentroacinar cells (apical), Intercalated ductal cells (apical/basolateral), Capillary endothelial cellsStrong expression in ducts. proteinatlas.orgnih.govbmj.comphysiology.orgnih.gov
EyeCorneal endothelium, Ciliary body epithelium (NPE), Iris, Lens, RPE, Stromal keratocytesExpressed in various ocular structures. nih.govarvojournals.orgmdpi.comresearchgate.netnih.govresearchgate.net
HeartNot specified in detailmRNA and protein detected. plos.orgnih.govatlasgeneticsoncology.orgpnas.orgbmj.comarvojournals.orgdovepress.comnih.gov
PeriosteumNot specified in detailTransient mRNA expression during fetal development. pnas.orgnih.gov

Membrane Targeting and Intra-Cellular Trafficking of this compound

The targeting and trafficking of this compound to cellular membranes are complex processes involving multiple steps, including biogenesis in the endoplasmic reticulum, insertion into plasma membranes, and presence in intracellular vesicles.

Biogenesis and Translocation to the Endoplasmic Reticulum

This compound is synthesized as an integral membrane protein and undergoes biogenesis in the endoplasmic reticulum (ER). In vitro translation studies of CHIP28k cDNA have shown the generation of a 28-kDa protein, with the addition of ER-derived microsomes resulting in a 32-kDa transmembrane glycoprotein. nih.gov Glycosylation occurs at residue Asn42, located between the first and second transmembrane domains, suggesting that the first hydrophobic region spans the membrane with its COOH flanking sequences translocated into the ER lumen. nih.govsemanticscholar.org Studies on the transmembrane topology of this compound at the ER have indicated that most chains span the membrane four times, rather than the previously proposed six. semanticscholar.org Two internal signal sequences have been identified that direct nascent chain translocation across the ER membrane. semanticscholar.org

Insertion into Plasma Membranes (Apical vs. Basolateral)

This compound is targeted to the plasma membrane, and in polarized epithelial cells, it can be found in both apical and basolateral domains. physiology.orgsemanticscholar.orgphysiology.orgusp.br In kidney proximal tubules and thin descending limbs of Henle, this compound is present in both brush-border (apical) and basolateral membranes. physiology.orgnih.govsemanticscholar.orgrupress.orgbiologists.comrupress.org This bipolar localization contributes to the high constitutive water permeability of these segments. physiology.orgnih.govrupress.org

The targeting of aquaporins to specific membrane domains in polarized cells is influenced by signals within their protein sequences. sdbonline.org While some aquaporins exhibit regulated insertion into the plasma membrane, such as AQP2 in response to vasopressin, AQP1 is generally considered to be delivered to the plasma membrane in a non-regulated, constitutive fashion in many cell types. biologists.comphysiology.orgsdbonline.org However, studies in cholangiocytes have shown that secretin can induce the apical insertion of AQP1 from an intracellular vesicular pool in a microtubule-dependent manner, suggesting that regulated trafficking can occur in specific contexts. nih.gov Overexpression of AQP1-GFP in certain cancer cells also showed increased localization at membrane blebs compared to other plasma membrane regions. oatext.com

Presence in Subapical Vesicles and Endosomal Fractions

This compound has been detected in subapical vesicles and endosomal fractions in kidney proximal tubules. nih.govphysiology.orgresearchgate.netnih.govresearchgate.net While the majority of this compound in proximal tubules is localized to the apical and basolateral plasma membranes, a portion is found in these intracellular compartments. nih.govsemanticscholar.orgrupress.orgnih.gov Studies using immunogold staining have shown AQP1 in the brush border membrane and the subapical endomembrane compartment, including endosomal vesicles and dense apical tubules (recycling endosomes). nih.gov Western blotting of kidney plasma membrane and endosome fractions has also confirmed the presence of this compound in endosomes. physiology.orgresearchgate.netnih.gov In stably transfected Chinese hamster ovary cells expressing CHIP28k, immunoreactivity was observed in both plasma membrane and intracellular vesicles, and functional water transport activity was detected in Golgi and plasma membrane vesicles, as well as endocytic vesicles. nih.gov The presence of this compound in these vesicles suggests potential roles in membrane trafficking and recycling pathways, although the extent and regulation of this vesicular pool for this compound appear to differ from that of vasopressin-regulated aquaporins like AQP2, which have a significant intracellular reservoir that translocates to the apical membrane upon stimulation. biologists.comphysiology.orgkrcp-ksn.org

Functional Mechanisms of Chip28 Mediated Transport

Osmotic Water Permeability: Kinetics and Efficiency

CHIP28 confers a remarkably high osmotic water permeability (Pf) to membranes in which it is expressed. uniprot.orgensembl.org This facilitated water transport is significantly faster than the rate of water diffusion through the lipid bilayer alone. uniprot.org The high Pf mediated by this compound is critical for processes requiring rapid water movement, such as fluid reabsorption in the kidney, regulation of cell volume in erythrocytes, and fluid secretion and absorption in the digestive tract and lungs. wikipedia.orggenecards.orgdrugbank.comneobioscience.com

Quantitative assessments of this compound's water permeability have been performed using various techniques, including stopped-flow light scattering measurements on proteoliposomes reconstituted with purified this compound and on cells expressing the protein. These studies measure the kinetics of cell or vesicle volume changes in response to imposed osmotic gradients, directly reflecting the rate of water transport through the channels. The observed water flux mediated by this compound is substantial, aligning with the high Pf values characteristic of tissues rich in AQP1. uniprot.org For instance, the transepithelial Pf in mouse gallbladder, where AQP1 is highly expressed, is among the highest recorded in mammalian epithelia, comparable to that of kidney proximal tubule.

The efficiency of water transport through this compound is further underscored by its low activation energy (Ea), typically less than 5 kcal/mol. uniprot.org This low Ea is similar to that of water self-diffusion in bulk water, indicating that the channel provides a low energetic barrier for water molecules to cross the membrane. uniprot.orguniprot.org

Selectivity Filter Mechanisms: Water Exclusion of Solutes and Ions

A defining feature of this compound is its strict selectivity for water molecules, effectively preventing the passage of most ions and larger solutes. wikipedia.orgensembl.orguniprot.org This selectivity is primarily mediated by two key regions within the channel pore: the Asn-Pro-Ala (NPA) motifs and the aromatic/arginine (ar/R) selectivity filter. wikipedia.orgensembl.org

The pore of this compound adopts an hourglass shape, featuring a narrow constriction. ensembl.orguni-freiburg.de The ar/R selectivity filter, situated towards the extracellular entrance of the pore, constitutes the narrowest segment, with an estimated effective diameter of approximately 2.8 Å. ensembl.orguni-freiburg.de This physical constriction serves as a steric barrier, excluding molecules larger than water. uni-freiburg.de

The highly conserved NPA motifs, located centrally within the pore, also play a vital role in selectivity. wikipedia.orgensembl.org Specific interactions between water molecules and amino acid residues lining the pore, including the asparagine residues of the NPA motifs and key residues in the ar/R region such as Arg-195, Phe-56, and His-180 in human AQP1, are crucial for guiding water molecules through the channel in a single file while simultaneously repelling other species. wikipedia.orguni-freiburg.de

Proton Exclusion Mechanism

A particularly critical aspect of this compound's selectivity is its ability to prevent the transport of protons (H+), which is fundamental for maintaining the electrochemical proton gradients essential for numerous cellular processes. Although water molecules within the channel form a single-file chain that could potentially support proton hopping via the Grotthuss mechanism, this compound incorporates specific features to disrupt this process.

The orientation of water dipoles within the this compound pore is influenced by the electrostatic field generated by the protein, particularly in the vicinity of the NPA motifs. The asparagine residues within the NPA motifs are believed to reorient the water molecules, effectively breaking the continuous hydrogen-bonded network required for efficient proton transfer. Furthermore, the ar/R constriction site, containing a conserved arginine residue (Arg195), contributes to an electrostatic barrier that repels approaching protons. Molecular dynamics simulations have provided detailed insights into these mechanisms, demonstrating how both electrostatic forces and the disruption of the hydrogen bond chain contribute to the high energy barrier for proton permeation.

Lack of Ion Channel Activity

Despite some earlier suggestions of potential ion channel activity, particularly a cGMP-gated cation conductance, extensive research indicates that this compound functions primarily as a water-selective channel with minimal or physiologically insignificant permeability to ions under normal conditions. ensembl.org

Single Channel Water Permeability Analysis

The water transport capacity of an individual this compound channel has been precisely quantified through various experimental methods. Techniques such as stopped-flow spectrophotometry, applied to proteoliposomes containing a known number of this compound molecules or to cells where this compound expression levels are determined, allow for the calculation of the single-channel osmotic water permeability (pf).

Reported values for the single-channel water permeability of AQP1 typically fall within the range of 6 to 10 x 10-14 cm3/s. This high pf indicates a very rapid rate of water flux through a single channel, estimated to be on the order of 109 to 1010 water molecules per second under physiological osmotic gradients. uniprot.org The combination of this high single-channel efficiency and the often high density of this compound in the plasma membranes of specific cells explains the remarkably high osmotic water permeability observed in tissues like the kidney proximal tubule and red blood cells.

Influence of Protein Folding and Packing on Transport Dynamics

The efficient and selective transport function of this compound is intrinsically linked to its intricate three-dimensional structure and how it is folded and organized within the cell membrane. Each AQP1 monomer is composed of six transmembrane alpha-helices interconnected by extracellular and intracellular loops. drugbank.comensembl.org Two highly conserved loops, containing the signature NPA motifs, fold back into the membrane, contributing to the formation of the characteristic hourglass-shaped water pore. wikipedia.orgensembl.org

The precise arrangement and chemical properties of the amino acid residues lining the pore, particularly within the NPA motifs and the ar/R selectivity filter, are critical determinants of the interactions with passing water molecules and the exclusion of other substances. wikipedia.orguni-freiburg.de The pore exhibits a combination of hydrophobic and hydrophilic regions, which facilitates the rapid, single-file movement of water molecules. wikipedia.orguni-freiburg.de

Functional AspectKey FeaturesRepresentative Data/Findings
Osmotic Water Permeability High Pf compared to lipid bilayer diffusion; Low activation energy.Pf up to 50-fold above control liposomes uniprot.org; Ea < 5 kcal/mol uniprot.org.
Selectivity Filter Ar/R constriction (~2.8 Å diameter); NPA motifs.Excludes ions and solutes larger than water; Allows single-file water passage. ensembl.orguni-freiburg.de
Proton Exclusion Water dipole reorientation at NPA; Electrostatic barriers (NPA and ar/R).Prevents proton hopping via Grotthuss mechanism; Maintains electrochemical gradients.
Single Channel Permeability High water flux per monomer.~6-10 x 10-14 cm3/s; 109-1010 water molecules/second uniprot.org.
Protein Structure Influence Six transmembrane helices; NPA and ar/R regions; Tetrameric assembly.Dictates pore shape and residue arrangement; Essential for efficient and selective transport. wikipedia.orgensembl.orguni-freiburg.de

Regulation of Chip28 Expression and Activity

Transcriptional and Translational Regulation of CHIP28 Gene Expression

The levels of this compound mRNA and protein are controlled by regulatory processes that influence gene transcription and mRNA translation. nih.govnih.gov

Developmental Regulation of this compound Expression

This compound expression exhibits distinct patterns during fetal development and into maturity, varying across different tissues. In rats, three patterns of expression were observed between embryonic day 14 and maturity. nih.govpnas.org this compound mRNA and protein are highly abundant in hematopoietic tissue and kidneys of mature rats, with strong expression appearing postnatally in renal proximal tubules, descending thin limbs, splenic red pulp, and circulating red cell membranes. nih.govpnas.org In contrast, this compound mRNA is abundant in choroid plexus epithelium throughout fetal development and maturity. nih.govpnas.org Transient expression of this compound mRNA has also been noted in the periosteum, heart, vascular endothelium, and cornea during fetal development. nih.govpnas.org The timing of this compound expression in the kidney and red blood cells correlates with the kidney's ability to concentrate urine, suggesting its role in water reabsorption in the proximal nephron and red cell osmoregulation. nih.govpnas.org Its presence in the choroid plexus indicates a contribution to cerebrospinal fluid secretion. nih.govpnas.org The specific function of this compound in developing bone, heart, and eye remains unclear. nih.govpnas.org Studies in rat lung also show a sharp increase in this compound mRNA expression in the perinatal period, rising significantly at day +2 and remaining elevated during the first week, a pattern contrasting with its developmental expression in the heart, which decreases over time. capes.gov.brnih.gov

Factors Influencing mRNA and Protein Levels

While the detailed factors influencing this compound mRNA and protein levels are still being elucidated, research on other aquaporins, such as AQP2, provides insights into potential mechanisms. For AQP2, protein abundance is regulated by transcription of the Aqp2 gene, translation, and post-translational modifications, including ubiquitination and degradation. krcp-ksn.org MicroRNAs also act as important post-transcriptional modulators of AQP2 protein abundance. krcp-ksn.org Discrepancies between aquaporin mRNA and protein levels in response to stress suggest the involvement of post-transcriptional mechanisms regulating protein trafficking, gating, and turnover. nih.gov

Post-Transcriptional and Post-Translational Control Mechanisms

This compound undergoes post-translational modifications. It is known to be glycosylated. biocompare.com While specific post-transcriptional and post-translational control mechanisms for this compound are areas of ongoing research, studies on other aquaporins highlight the importance of these processes. For instance, phosphorylation is a common post-translational modification observed in plant aquaporins, potentially activating permeability and acting as a fine regulatory mechanism. mdpi.comusp.br This modification could induce conformational changes leading to gating. usp.br Acetylation has also been shown to increase aquaporin stability. nih.gov Subcellular relocation of aquaporins can also occur as an immediate reaction to stress. nih.gov

Pharmacological Modulation of this compound Activity

This compound activity can be modulated by pharmacological agents, notably mercurial compounds.

Mercury-Sensitive Inhibition: Role of Cysteine 189

A defining characteristic of many aquaporins, including this compound, is their sensitivity to inhibition by mercurial compounds. physiology.orgusp.brusp.brresearchgate.netresearchgate.netnih.govusp.br Site-directed mutagenesis studies were instrumental in identifying the specific residue responsible for this mercury sensitivity in this compound. Experiments replacing each of the four cysteine residues (87, 102, 152, or 189) with serine demonstrated that Cysteine 189 is the mercury-sensitive residue. researchgate.netnih.govusp.br While mutation of other cysteines to serine retained water channel activity and mercury sensitivity, the C189S mutant exhibited osmotic water permeability equivalent to wild-type this compound but was not inhibited by mercuric chloride, even at high concentrations. researchgate.netnih.gov This cysteine residue is located near the second asparagine-proline-alanine (NPA) motif in extracellular loop E. usp.brresearchgate.nettandfonline.com The reaction of mercurial inhibitors with Cysteine 189 leads to the occlusion of the water pore. physiology.org

Structural Basis of Inhibitor Binding and Pore Lumen Repositioning

The inhibition of this compound by mercury is understood to involve the binding of mercury ions to Cysteine 189. grantome.comuoguelph.ca Structural studies, including those using a mutant of Aquaporin Z (AqpZ) engineered to include the AQP1 mercury-sensitive site (T183C in AqpZ, corresponding to Cys189 in AQP1), have provided insights into the structural basis of this inhibition. nih.gov In the mercury-blocked state of the AqpZ mutant, mercury binds to the introduced cysteine residue, physically occluding the pore. nih.gov While superposition of unbound and mercury-bound structures of this mutant showed no large conformational rearrangement upon mercury binding, the mercury atom is positioned within the pore. nih.gov Molecular dynamics studies of inhibited bovine AQP1 have indicated that the binding of mercury to Cysteine 191 (equivalent to human AQP1 Cysteine 189) induces a reorientation of several amino acid residues, including backbone oxygen atoms of adjacent glycines, within the ar/R constriction region of the pore lumen. uoguelph.ca This suggests a steric inhibition mechanism where the bound mercury atom and the resulting subtle repositioning of pore-lining residues block the passage of water molecules. researchgate.netnih.gov Electron crystallography studies aimed at determining the high-resolution 3D structure of this compound and structural changes upon mercurial binding to Cysteine 189 are also contributing to understanding the structural basis of this inhibition. grantome.com

Research on Novel Inhibitors (e.g., AQP1 specific)

Research into novel inhibitors targeting Aquaporin-1 (AQP1), also known as this compound, is an active area driven by the protein's involvement in various physiological and pathological processes, including fluid balance, angiogenesis, and cell migration ontosight.ainih.govfrontiersin.orgmdpi.com. While early research identified inhibitors such as mercurial compounds and tetraethylammonium (B1195904) (TEA), these often lacked specificity or had toxicity concerns nih.govmpg.deencyclopedia.pubacs.orgnih.gov. Consequently, there is a significant need for the discovery and development of more potent and selective AQP1 inhibitors for potential therapeutic applications in conditions like glaucoma, edema, and certain cancers ontosight.ainih.govmpg.deacs.org.

Various approaches have been employed to identify novel AQP1 inhibitors. Virtual screening has been utilized to identify potential blocker candidates. One study successfully identified three novel human AQP1 (hAQP1) blockers through virtual screening mpg.deacs.org. These compounds demonstrated inhibition of water flux through hAQP1 in Xenopus laevis oocyte swelling assays at low micromolar concentrations mpg.deacs.org. Notably, these newly discovered compounds exhibit no chemical similarity to previously known hAQP1 blockers and are suggested to bind at the extracellular entrance of the channel, near the aromatic/arginine (ar/R) selectivity filter mpg.deacs.org. Mutagenesis studies indicated that Lys36, a residue not conserved among all human AQP family members, is critically involved in the binding of these novel compounds, suggesting their potential as leads for developing selective hAQP1 inhibitors mpg.de.

High-throughput screening methods have also been instrumental in identifying novel AQP1 inhibitors. A screen of 6000 compounds identified several novel small-molecule inhibitors of AQP1 nih.gov. Following initial screening, 307 compounds showed at least 30% inhibition of AQP1 water permeability, and 29 of these demonstrated over 50% inhibition at a concentration of 50 µM nih.gov. Concentration-response studies were performed on these 29 compounds, revealing that six compounds belonging to the aromatic sulfonamide (ASQ) and dihydrobenzofuran (DHBF) structural classes exhibited IC50 values in the range of 3–30 µM nih.gov. These findings highlight the potential of these structural classes as starting points for further optimization.

Traditional inhibitors like acetazolamide (B1664987), a carbonic anhydrase inhibitor, have also been shown to inhibit AQP1, although it also affects other AQPs like AQP4 nih.govencyclopedia.pubmdpi.com. Bumetanide derivatives, such as AqB013, have been reported as AQP1 blockers mpg.demdpi.com. While some compounds like gold-based complexes have shown potent inhibition of other aquaglyceroporins like AQP3, they exhibited only a modest effect on AQP1 water permeability plos.org.

Despite the progress, the discovery of potent and selective AQP1 inhibitors remains challenging due to the high structural similarity among different AQP isoforms and the narrow nature of their pores encyclopedia.pubmdpi.com. Further research is needed to fully understand the structure-activity relationships (SAR) of identified lead compounds to improve their potency, selectivity, and pharmacological properties nih.gov. Developing standardized high-throughput assays is also crucial to accelerate the identification of AQP modulators encyclopedia.pub.

Biological and Physiological Roles of Chip28 in Experimental Models

Role in Renal Fluid Reabsorption and Osmoregulation

CHIP28/AQP1 is highly abundant in specific segments of the nephron and plays a significant role in the kidney's ability to reabsorb water and maintain osmoregulation. genecards.orguniprot.org

This compound/AQP1 is strategically localized to both the apical brush border and basolateral membranes of cells in the proximal tubule and the apical and basolateral membranes of the thin descending limb of the loop of Henle. genecards.org These nephron segments are characterized by high constitutive water permeability, meaning they are freely permeable to water regardless of hormonal control. Studies using immunocytochemistry have shown heavy immunostaining for this compound/AQP1 throughout the convoluted and straight proximal tubules (S2 and S3 segments) and in the descending thin limbs. This localization strongly suggests that this compound/AQP1 is the primary pathway for the substantial osmotic water transport that occurs in these regions, which is essential for reabsorbing a large fraction of the glomerular filtrate in a near-isosmolar fashion. hmdb.ca Approximately 70% of total water reabsorption occurs in the proximal tubules, and another 20% in the thin descending limb of Henle, largely mediated by AQP1.

Data from freeze-fracture electron microscopy studies have provided quantitative insights into the density of this compound/AQP1 particles in these membranes, which correlates with their high water permeability.

Renal SegmentThis compound/AQP1 LocalizationEstimated IMP Density (particles/µm²)Measured Osmotic Water Permeability (Pf, cm/s)
Proximal Tubule (S3 segment)Apical and Basolateral Membranes~1,928~0.031
Thin Descending Limb of HenleApical and Basolateral Membranes~5,785~0.075
CHO cells (transfected)Plasma Membrane~2,494~0.027

Note: IMP densities and Pf values are approximate and can vary depending on the specific experimental conditions and methods used.

The development of this compound/AQP1 knockout mouse models has been crucial in directly demonstrating the physiological importance of this water channel in renal function. uniprot.org These mice exhibit a severe defect in their ability to concentrate urine, leading to nephrogenic diabetes insipidus-like symptoms, characterized by increased water intake and urine output.

Studies on isolated, microperfused proximal tubules from AQP1 knockout mice revealed a significant decrease in osmotic water permeability (Pf) compared to wild-type mice. For instance, one study reported a 78% decrease in osmotic water permeability across the proximal tubule epithelium in knockout mice. This reduced water permeability results in defective fluid absorption in the proximal tubule, with studies showing approximately a 50% reduction in net fluid reabsorption both in vitro and in vivo. This indicates that while AQP1 is the major pathway for osmotic water transport, some fluid reabsorption can still occur, potentially through paracellular pathways or other aquaporins. The decreased fluid reabsorption in the proximal tubule of knockout mice leads to a greater luminal hypotonicity.

Function in Erythrocyte Osmoregulation and Volume Homeostasis

This compound/AQP1 is highly abundant in the plasma membrane of erythrocytes (red blood cells), where it facilitates rapid water movement in and out of the cells. drugbank.comensembl.orghmdb.cauniprot.org This high water permeability is essential for erythrocytes to maintain their shape and volume as they pass through the varying osmotic environments of the body, particularly in the renal medulla. drugbank.com The rapid water transport mediated by this compound/AQP1 helps prevent osmotic lysis or crenation of red blood cells during their circulation. drugbank.com

Involvement in Cerebrospinal Fluid Secretion

This compound/AQP1 is expressed in the choroid plexus epithelium, a tissue responsible for producing cerebrospinal fluid (CSF). hmdb.ca Its presence in this location suggests that this compound/AQP1-mediated water transport contributes to the process of CSF secretion.

Contribution to Fluid Dynamics in Other Systems (e.g., Lung, Male Reproductive Tract)

Beyond the kidneys and erythrocytes, this compound/AQP1 is found in other tissues where fluid transport is critical.

In the lung, AQP1 is expressed in the microvascular endothelium and mesothelial cells of the pleura. It facilitates osmotically driven water transport across microvessels and the pleural barrier. Studies in AQP1 knockout mice have shown a significant reduction in osmotic water permeability across the pleural surface. However, despite its role in osmotic water transport, AQP1 deletion has shown little or no effect on alveolar fluid clearance in neonatal and adult lung or on lung fluid accumulation in experimental models of lung injury. Similarly, AQP1 does not appear to play a major role in clinically relevant mechanisms of pleural fluid accumulation or clearance.

In the male reproductive tract, this compound/AQP1 is localized to the brush-border and basolateral membranes of nonciliated epithelial cells in the efferent ducts, as well as in epithelial cells of the ampulla of the vas deferens, seminal vesicles, and prostate. The efferent ducts, in particular, exhibit a high rate of fluid reabsorption, and the presence of this compound/AQP1 suggests it is a principal mediator of transmembrane water transport in these segments, contributing to the modification of luminal fluid composition.

Insights into Cellular Processes Beyond Water Transport in Research Models

While primarily known as a water channel, research models have provided insights into potential roles of this compound/AQP1 in cellular processes beyond simple water transport. AQP1 has been suggested to be permeable to certain small solutes, including glycerol (B35011), ammonia (B1221849) (NH3), nitric oxide (NO), and carbon dioxide (CO2) in some contexts. hmdb.cauniprot.org It may also exhibit non-selective gated cation channel activity in vitro and potentially be permeable to K+ and Na+ in vivo.

Potential Role in Cell Migration and Membrane Protrusions (in vitro studies)

In vitro studies have provided evidence suggesting a potential role for this compound (AQP1) in facilitating cell migration and the formation of membrane protrusions, such as lamellipodia oup.combiologists.com. Cell migration is a complex process involving dynamic changes in cell shape, driven by the extension of membrane protrusions at the leading edge and retraction at the trailing edge oup.comuconn.edu. These shape changes are often accompanied by rapid water movement across the cell membrane oup.combiologists.com.

Research indicates that aquaporins, including AQP1, can enhance cell migration oup.combiologists.com. For instance, stable transfection of non-endothelial cells with AQP1 has been shown to accelerate cell migration and wound healing in in vitro assays oup.combiologists.com. This suggests that the effect is not limited to a specific aquaporin type or cell type biologists.com.

Detailed observations have revealed that AQP1 localizes to lamellipodia in migrating cells biologists.com. A proposed mechanism posits that AQP-dependent water transport contributes to the formation of these membrane protrusions oup.combiologists.com. Specifically, water influx at the tip of a lamellipodium, facilitated by AQP1, could result in membrane protrusion biologists.com. Studies examining neutrophil leukocyte motility further support the critical role of AQP-mediated water fluxes in the formation of membrane protrusions oup.com. The polarized expression of AQP1 may also contribute to accelerating the turnover of cell membrane protrusions at the leading edge of transfected non-endothelial cells oup.com.

Experimental data from in vitro studies, such as wound healing assays and migration through porous filters, have been used to assess the impact of AQP1 expression on cell motility biologists.commdpi.commdpi.com. These studies often compare the migration rates of cells expressing AQP1 with those that are AQP-null or control cells biologists.com.

The following table summarizes representative findings from in vitro studies on the role of this compound (AQP1) in cell migration and membrane protrusions:

Cell Type Used in vitro StudyObservation/FindingProposed MechanismSource
AQP-null CHO cellsEnhanced migration and wound closure upon AQP1 transfection.Facilitated water transport potentially supporting membrane dynamics. biologists.com
AQP-null FRT epithelial cellsAccelerated migration and wound closure upon AQP1 transfection.Effect is not limited to a specific cell type. biologists.com
Migrating cells (general)AQP1 localizes to lamellipodia.Water influx at lamellipodia tip contributes to membrane protrusion. biologists.com
Neutrophil leukocytesAQP-mediated water fluxes are pivotal in membrane protrusion formation.Supports a general role for AQPs in facilitating protrusion dynamics. oup.com
Transfected non-endothelial cellsPolarized AQP1 expression may accelerate membrane protrusion turnover.Suggests localized water transport influences dynamic membrane remodeling. oup.com

These in vitro findings collectively suggest that this compound (AQP1), through its water channel activity and localization to dynamic membrane structures, plays a role in facilitating the morphological changes necessary for cell migration, particularly in the formation and turnover of membrane protrusions.

Advanced Research Methodologies for Chip28 Studies

Molecular Cloning and Recombinant Expression Techniques

Molecular cloning techniques are fundamental for obtaining sufficient quantities of CHIP28 protein for detailed study. This involves isolating the gene encoding this compound and inserting it into an expression vector. The cDNA sequence for AQP1 (this compound) has been determined and can be expressed in heterologous biological systems. google.com Expression vectors typically contain expression control sequences, such as promoters, operatively linked to the coding sequence to regulate protein production. google.com

Recombinant expression of this compound has been successfully achieved in various host systems, including bacteria like Escherichia coli, yeast such as Pichia pastoris and Saccharomyces cerevisiae, and mammalian insect cells like Spodoptera frugiperda Sf9. plos.orgmdpi.comcusabio.comnih.gov Often, the target AQP protein is expressed with an affinity tag, commonly a polyhistidine (6xHis) tag, to facilitate purification. mdpi.comcusabio.comnih.gov

In E. coli-based systems, recombinant AQP1 can be produced and subsequently purified from host cell membranes. cusabio.comnih.gov Strategies for preparing samples for functional analysis from E. coli expression include producing the protein as a pellet fraction for resolubilization, obtaining it as a co-translationally detergent-soluble fraction, or directly incorporating it into liposomes during cell-free protein synthesis reactions. nih.gov

Yeast systems like Saccharomyces cerevisiae have also been utilized for high-density expression of recombinant human AQP1. plos.org Expression from a galactose-inducible promoter on a plasmid with an adjustable copy number has been employed. plos.org Tagging with enhanced GFP at the C-terminus allows for quantification, localization studies, and assessment of in vivo folding efficiency. plos.org High expression levels, constituting up to 8.5% of total membrane protein content, have been achieved by optimizing conditions such as expression temperature (e.g., 15°C) and using host strains over-expressing transcriptional activators. plos.org

After expression, host cell lysis is performed, followed by reconstitution of the recombinant AQP into stabilizing environments, such as detergent micelles. mdpi.com Purification often involves affinity chromatography, utilizing the incorporated affinity tag. nih.gov For instance, Ni-affinity chromatography can be used to obtain highly pure AQP1. plos.orgnih.gov

Functional Assays for Water Permeability Measurement

Quantifying the water transport activity of this compound is essential for understanding its function. Several functional assays have been developed for this purpose.

Xenopus Oocyte Expression System

The Xenopus laevis oocyte expression system is a widely used and foundational method for assessing the water channel activity of this compound. nih.govamegroups.cnmdpi.comresearchgate.netscispace.comresearchgate.netnih.govnih.govnih.gov This system is particularly useful because native Xenopus oocytes exhibit remarkably low membrane water permeability. amegroups.cnresearchgate.net

The process involves microinjecting defolliculated oocytes with in vitro-transcribed capped RNA (cRNA) encoding this compound to induce expression of the protein in the oocyte membrane. nih.govamegroups.cnmdpi.comresearchgate.netscispace.com After an incubation period (typically around 72 hours), the water permeability of oocytes expressing this compound is tested by transferring them from an isotonic medium to a hypotonic medium, often distilled water. mdpi.comresearchgate.net

The influx of water into the oocytes expressing functional this compound causes them to swell rapidly. amegroups.cnmdpi.comresearchgate.netresearchgate.net This swelling can be monitored by video microscopy, capturing sequential images of the oocytes over time (e.g., at 15-second intervals for up to 5 minutes or until membrane rupture). mdpi.com Control oocytes injected with water alone show significantly less swelling. researchgate.netresearchgate.net

The osmotic water permeability (Pf) of the oocytes is calculated from the rate of volume change in response to the osmotic shock. mdpi.comfrontiersin.org Studies using this system have demonstrated that oocytes injected with this compound cRNA exhibit remarkably high osmotic water permeability (e.g., Pf ~200 x 10-4 cm/s), significantly greater than control oocytes (less than one-tenth this permeability). researchgate.net This increased permeability is typically inhibited by known water channel blockers such as mercuric chloride (HgCl2). nih.govamegroups.cnscispace.comnih.gov

The Xenopus oocyte system has also been used to study the effects of potential inhibitors on AQP1 activity. For example, acetazolamide (B1664987) has been shown to reduce the water permeability of AQP1-expressing oocytes in a dose-dependent manner. amegroups.cn

Proteoliposome Reconstitution and Stopped-Flow Light Scattering

Functional reconstitution of purified this compound into artificial lipid vesicles (proteoliposomes) is a powerful technique for studying its intrinsic water transport activity in a controlled environment, isolated from other cellular components. nih.govmdpi.comnih.govnih.govfrontiersin.orgbiologists.commdpi.comsemanticscholar.orgresearchgate.net

Purified recombinant or native this compound protein is incorporated into liposomes, typically composed of specific phospholipids. mdpi.comnih.govnih.govbiologists.com Various methods can be used for reconstitution, including detergent dilution. biologists.com The resulting proteoliposomes should exhibit good size homogeneity, which can be assessed by techniques like quasi-elastic light scattering or electron microscopy. nih.gov

The water permeability of this compound proteoliposomes is commonly measured using stopped-flow light scattering. nih.govmdpi.comnih.govnih.govfrontiersin.orgbiologists.commdpi.comsemanticscholar.orgresearchgate.net In this technique, a suspension of proteoliposomes is rapidly mixed with a hyperosmolar solution containing a nonpermeant osmolyte, such as sucrose. mdpi.comnih.govfrontiersin.orgmdpi.com This creates an osmotic gradient that drives water efflux from the vesicles, causing them to shrink. mdpi.com

The rate of vesicle shrinkage is monitored by measuring the change in intensity of scattered light (typically at a 90° angle) as a function of time using a stopped-flow spectrophotometer. mdpi.comnih.govfrontiersin.orgmdpi.com The rapid mixing ensures that the measurement captures the initial rate of water movement, which is directly related to the membrane's water permeability. mdpi.com

The osmotic water permeability coefficient (Pf) is calculated from the kinetics of light scattering changes. mdpi.commdpi.com Proteoliposomes reconstituted with functional this compound show a markedly higher osmotic water permeability compared to control liposomes without protein. nih.govnih.govmdpi.comsemanticscholar.org For example, hAQP1 proteoliposomes have shown a Pf almost 40 times greater than control liposomes. mdpi.com This water transport activity is typically characterized by a low Arrhenius activation energy (e.g., 3.37 kcal/mol for rice AQP) and sensitivity to inhibitors like HgCl2. nih.govnih.govmdpi.comsemanticscholar.org

Stopped-flow light scattering has also been used to assess the permeability of this compound to small solutes like glycerol (B35011). nih.gov

Table 1: Osmotic Water Permeability (Pf) of this compound/AQP1 in Different Systems

SystemConditionPf (cm/s)Inhibition by HgCl2Source
Xenopus Oocytes (expressing AQP1)Hypotonic buffer~200 x 10-4Yes researchgate.net
CHO cells (transfected with CHIP28k)10°C0.014Yes nih.gov
Control CHO cells (vector-transfected)10°C0.004No nih.gov
This compound Proteoliposomes (human erythrocyte)-0.041Yes semanticscholar.org
Protein-free Liposomes-0.006No semanticscholar.org
hAQP1 Proteoliposomes (E. coli lipids)23°C0.053Yes (by 300 µM HgCl2) mdpi.com
Control Liposomes23°C0.0015No mdpi.com

Cell Culture Models (e.g., CHO cell transfection)

Mammalian cell culture models, such as Chinese Hamster Ovary (CHO) cells, provide another system for studying this compound function in a more native cellular environment compared to oocytes or proteoliposomes. nih.govcusabio.comnih.govmolbiolcell.org

Stable transfection of CHO cells with the coding sequence of this compound (specifically rat kidney CHIP28k has been used) allows for constitutive expression of the protein. nih.gov Expression vectors containing strong promoters, such as the cytomegalovirus or Rous sarcoma virus promoters, are used to drive high-level expression. nih.gov

Successful transfection and expression can be confirmed by detecting this compound mRNA using Northern blot and the this compound protein using immunoblotting. nih.gov Clonal cell populations expressing this compound can be established and characterized. nih.gov Studies have shown that transfected CHO cells can express a significant number of CHIP28k protein copies per cell (e.g., approximately 8 x 106 copies/cell). nih.gov

The osmotic water permeability (Pf) of transfected cells can be measured using techniques like stopped-flow light scattering, similar to measurements in proteoliposomes. nih.gov Transfected CHO cells expressing this compound exhibit a significantly higher plasma membrane osmotic water permeability compared to control (vector-transfected) cells. nih.gov For instance, at 10°C, the Pf of CHIP28k-transfected CHO cells was measured at 0.014 cm/s, while control cells had a Pf of 0.004 cm/s. nih.gov This increased permeability in transfected cells is also sensitive to inhibition by HgCl2. nih.gov

Cell culture models are also valuable for investigating potential interactions between AQP1 and other proteins, such as Carbonic Anhydrase II (CAII), and their effects on water flux. molbiolcell.org Coexpression of AQP1 and CAII in mammalian cells has been shown to increase water flux compared to AQP1 expression alone, requiring specific interaction regions on both proteins. molbiolcell.org

Protein Localization and Expression Analysis

Determining where this compound is located within cells and tissues and quantifying its expression levels are crucial for understanding its physiological role.

Immunoblotting and Western Blotting

Immunoblotting, commonly referred to as Western blotting, is a standard technique used to detect and quantify this compound protein in biological samples. thermofisher.combosterbio.comamegroups.cnnih.govsemanticscholar.orgmolbiolcell.orgnih.govabclonal.comnovusbio.combiocompare.comnih.govusbio.netresearchgate.net This method relies on the specificity of antibodies that bind to this compound.

The process generally involves separating proteins from cell or tissue lysates by gel electrophoresis (typically SDS-PAGE). bosterbio.comnih.govsemanticscholar.org The separated proteins are then transferred to a solid support membrane, such as nitrocellulose or PVDF. bosterbio.comsemanticscholar.org The membrane is blocked to prevent non-specific antibody binding, and then incubated with a primary antibody specific for this compound. bosterbio.com After washing to remove unbound primary antibody, a labeled secondary antibody that binds to the primary antibody is added. bosterbio.com The label (e.g., an enzyme that produces a detectable signal or a fluorescent tag) allows for the visualization and detection of the this compound protein band at its expected molecular weight (approximately 28 kDa for the non-glycosylated form, with higher molecular weight bands representing glycosylated forms). nih.govsemanticscholar.orgnih.govbiocompare.com

Western blotting has been used to confirm the expression of recombinant this compound in transfected cell lines like CHO cells and in heterologous expression systems such as Xenopus oocytes and yeast. nih.govamegroups.cnplos.orgnih.govsemanticscholar.org It is also used to detect endogenous this compound in various tissues known to express the protein, including erythrocytes, kidney, heart, and lung. nih.govthermofisher.combosterbio.comsemanticscholar.orgnih.govabclonal.comnih.govresearchgate.net

Quantitative Western blotting can provide information on the relative abundance of this compound protein in different samples or under different experimental conditions. amegroups.cn For example, studies have used Western blotting to show that while some treatments might functionally inhibit AQP1 water permeability, others might reduce the actual amount of AQP1 protein in the cell membrane. amegroups.cn

Antibodies against this compound (AQP1) are commercially available and validated for Western blotting applications in various species, including human, mouse, and rat. thermofisher.combosterbio.comabclonal.comnovusbio.combiocompare.com These antibodies are often generated against specific peptide sequences of the AQP1 protein. thermofisher.comabclonal.com

Western blotting can also reveal different glycosylation patterns of this compound in various cellular compartments or expression systems. nih.govsemanticscholar.org For instance, studies on transfected CHO cells and rat kidney have shown different glycosylation patterns in endoplasmic reticulum, Golgi, and plasma membranes. nih.gov

Table 2: Applications and Reactivity of Anti-AQP1/CHIP28 Antibodies in Western Blotting

Antibody Catalog #Host/IsotypeReactivityRecommended DilutionPositive Control Samples (WB)Source
PA5-78806Rabbit/IgGHuman, Mouse, Rat0.1-0.5 µg/mLRat heart, kidney, lung; Mouse heart, kidney, lung thermofisher.com
PB9473Rabbit/PolyclonalHuman, Mouse, Rat0.5 µg/mLNot specified in snippet bosterbio.com
A4195Rabbit/mAbHuman, Mouse, Rat1:1000 - 1:6000Mouse liver, Rat spleen, Rat kidney abclonal.com
MA5-25401Mouse/IgG1Human1:2000Not specified in snippet thermofisher.com
(Various)---Erythrocytes, Kidney, Transfected Cells semanticscholar.orgnih.govbiocompare.comnih.govresearchgate.net

Immunocytochemistry and Light/Electron Microscopy

Immunohistochemistry and immunofluorescence are widely used techniques to determine the cellular and subcellular localization of AQP1 in various tissues. These methods utilize antibodies specific to AQP1 to visualize its presence within cells and tissues under light microscopy. Studies have revealed diverse localization patterns of AQP1 depending on the tissue and species.

For instance, AQP1 has been localized to the cytoplasm and cell membrane of some medium and small-sized trigeminal neurons in humans and mice plos.orgplos.org. It is also found in numerous peripheral trigeminal axons in both species plos.orgplos.org. In the central trigeminal root and brain stem, AQP1 is specifically expressed in human astrocytes, while in mice, it is restricted to nerve fibers within the central trigeminal root and spinal trigeminal tract and nucleus plos.orgplos.org. AQP1 positive nerve fibers were also observed in the mucosal and submucosal layers of human and mouse oral tissues plos.org.

In the mouse respiratory system, AQP1 is expressed in subepithelial connective tissues and capillaries, distinct from the epithelial localization of other aquaporins like AQP3, AQP4, and AQP5 nih.gov. In the gastrointestinal tract of mice, AQP1 protein expression shows a similar pattern to its mRNA distribution, with high amounts found in the small intestine (jejunum and ileum) mdpi.com. AQP1 is also expressed in the submucosal and myenteric plexus of the enteric nervous system throughout the gastrointestinal tract mdpi.com.

Immunohistochemical studies in the equine kidney have shown AQP1 staining in the apical and basolateral membranes of epithelial cells lining the proximal convoluted tubule and squamous epithelial cells lining the descending loop of Henle researchgate.net. In the rat pancreatic ducts, AQP1 immunoproducts were more abundant in the basolateral membrane than in the apical membrane of intralobular and small interlobular ductal epithelial cells, and were also associated with caveolae and vesicle-like structures in medium-sized interlobular ducts nih.gov. In anuran testis, AQP1 localization has been detected throughout the entire testicular tissue, including germinative cells, Leydig, Sertoli, and blood vessels mdpi.com.

Electron microscopy (EM) provides higher resolution insights into AQP1 structure and localization. Cryo-electron microscopy has been instrumental in determining the three-dimensional structure of AQP1 nih.govresearchgate.netscripps.eduresearchgate.netresearchgate.net. Studies using rotary shadowing freeze-fracture electron microscopy (FFEM) on reconstituted proteoliposomes containing purified AQP1, AQP1-transfected cells, and native kidney tissues revealed disorganized intramembrane particles (IMPs) of approximately 8.5 nm diameter, each appearing as a tetrameric assembly physiology.org. EM immunohistochemistry has also been used to examine the subcellular localization of AQP1, showing its presence in both apical and basolateral membranes of pancreatic duct cells nih.gov.

In Situ Hybridization Histochemistry for mRNA Expression

In situ hybridization histochemistry is a technique used to detect and localize specific mRNA sequences within tissue sections, providing information about where a protein is synthesized. This method has been applied to study the tissue distribution of AQP1 mRNA.

Studies using PCR in a range of tissues from the spiny dogfish showed AQP1 mRNA expression at very high levels in the rectal gland, with ubiquitous expression at lower levels in other tissues including brain, intestine, gill, kidney, muscle, eye, and liver mdpi.com. Northern blotting confirmed an AQP1 mRNA size of 5.3 kb in kidney total RNA from the spiny dogfish mdpi.com.

In the gastrointestinal tract of mice, mRNA analysis showed the highest relative expression of AQP1 mRNA in the ileum, followed by the jejunum and duodenum, with less expression in the esophagus, colon, cecum, and stomach mdpi.com. This mRNA expression pattern correlated with AQP1 protein expression mdpi.com.

In situ hybridization has been used to study the tissue localization of AQP1-5 nih.gov. An intense signal for mRNA of AQP1 was detected in isolated rat interlobular ducts using this method nih.gov.

Mutagenesis and Structure-Function Relationship Studies

Mutagenesis studies are crucial for understanding the relationship between the structure of a protein and its function by altering specific amino acid residues and observing the effects on protein activity. These studies have been widely applied to AQP1 to identify key residues involved in water transport and selectivity.

Site-Directed Mutagenesis to Identify Key Residues

Site-directed mutagenesis allows for the targeted alteration of specific amino acids in a protein sequence. This approach has been used to identify residues critical for AQP1 function, including those involved in mercurial sensitivity and water selectivity physiology.orgusp.brmpg.depnas.org.

Point mutagenesis studies have identified critical cysteine residues responsible for the mercurial sensitivities of AQP1, AQP2, and AQP3 physiology.orgusp.br. For AQP4, which is mercurial insensitive, cysteine-scanning mutagenesis indicated that particular residues near the conserved NPA motifs can confer mercurial sensitivity, suggesting they may line the aqueous pore physiology.orgusp.br.

Mutations near the NPA motifs have been shown to alter aquaporin function physiology.orgusp.br. For AQP1, residues N49 and K51 were found to be required for function based on mutagenesis studies in Xenopus oocytes usp.br. Mutagenesis studies have also indicated that Lys36 is crucially involved in the binding of certain AQP1 blockers mpg.de. Computational studies have suggested that mutations such as Asn-76 → His and Asn-192 → His could be used to further study the mechanism of AQP1 pnas.org. Pro-77 and Pro-193 in the NPA motifs may be important for maintaining the conformation of loops, while Ala-78 and Ala-194 are noted for their size in the pore pnas.org.

Chimeric Protein Constructs for Topological Mapping

Chimeric protein constructs, created by combining segments from different proteins, are valuable tools for studying protein topology and identifying regions responsible for specific cellular processes like sorting and trafficking.

Chimeric proteins made by exchanging parts of the NH2 and/or COOH termini of AQP1 and AQP2 have been used to investigate the role of cytoplasmic termini in sorting and shuttling physiology.orgresearchgate.net. Studies using AQP1-AQP2 chimeras expressed in MDCK cells showed that AQP1 with the entire COOH tail of AQP2 was constitutively localized in the apical membrane, while chimeras with shorter AQP2 COOH tail segments showed localization in both apical and basolateral membranes physiology.org. AQP1 with the NH2 tail of AQP2 was constitutively localized in both plasma membranes, and AQP1 with both NH2 and COOH tails of AQP2 was sorted to intracellular vesicles and translocated to the apical membrane upon stimulation physiology.org.

These chimeric protein studies, along with epitope-tagged AQP1 constructs, have also provided insights into the topological reorientation of AQP1 during maturation in the endoplasmic reticulum, revealing a dynamic process involving the reorientation of transmembrane segments and peptide loops nih.govmolbiolcell.org.

High-Resolution Structural Determination Techniques

Determining the high-resolution three-dimensional structure of membrane proteins like AQP1 is challenging but essential for understanding their function at a molecular level. Electron crystallography and X-ray crystallography have been employed to achieve this.

Electron Crystallography of Frozen-Hydrated this compound Crystals

Electron crystallography of two-dimensional crystals of frozen-hydrated AQP1 has been a primary technique for determining its high-resolution structure. This method involves analyzing electron diffraction patterns and images from ordered protein arrays embedded in ice.

Early studies determined the three-dimensional structure of AQP1 at resolutions ranging from 6 Å to 7 Å using cryo-electron microscopy and electron crystallography of frozen-hydrated two-dimensional crystals nih.govresearchgate.netscripps.eduresearchgate.netsdbonline.orgnih.gov. These studies revealed that AQP1 is a homotetramer, with each monomer containing six tilted, bilayer-spanning alpha-helices forming a right-handed bundle surrounding a central density attributed to the NPA motifs nih.govresearchgate.netscripps.eduresearchgate.netsdbonline.orgnih.gov.

Subsequent studies improved the resolution. A 4.5 Å resolution structure from cryo-electron microscopic data provided more detail on the monomeric structure, showing two transmembrane triple helices connected by a flexible extracellular loop, with functional loops containing the NPA motif folding inwards to form the water channel mpg.de. At 4 Å resolution, a 3D density map of deglycosylated human erythrocyte AQP1 embedded in ice provided clearer resolution of transmembrane helices and suggested possible models for polypeptide chain threading nih.gov. A 3.8 Å resolution atomic model of AQP1 from electron crystallographic data further resolved protrusions corresponding to individual side chains on membrane-spanning alpha-helices, allowing for unambiguous assignment of the helical structure mit.eduresearchgate.net. A 3.5 Å resolution projection map of AQP1 has also been reported embopress.org.

Electron crystallography of frozen-hydrated specimens in vitreous ice offers advantages in maintaining a native protein environment physiology.org. The packing arrangement of AQP1 tetramers in 2D crystals can show polymorphism, influenced by factors like lipid-to-protein ratio and divalent cation content lbl.gov.

While electron crystallography provided initial insights at medium to high resolution, X-ray crystallography has also been used to determine the structure of AQP1 at higher resolution, such as 2.2 Å, revealing details about the positions of side chains and water molecules within the channel unt.eduvirginia.edu.

Freeze-Fracture Electron Microscopy

Freeze-fracture electron microscopy (FFEM) is a technique that has provided valuable insights into the organization and density of intramembrane particles (IMPs) within biological membranes, where integral membrane proteins like this compound are embedded. Studies utilizing FFEM have demonstrated a strong correlation between this compound expression and the presence of high densities of IMPs in the plasma membranes of various cell types.

In the kidney, FFEM studies of the thin descending limb of Henle (TDLH) in rats revealed an exceptionally high density of IMPs, which were subsequently identified as tetramers of this compound water channels jci.orgkcl.ac.uk. The characteristic size of these tetrameric this compound IMPs has been determined to be approximately 8.4 nm jci.orgkcl.ac.uk.

Research using Chinese Hamster Ovary (CHO) cells stably transfected with this compound cDNA further supported these findings, showing a significant increase in IMP density in the plasma membranes of cells expressing this compound compared to control cells nih.gov. Specifically, a 100% increase in IMP density was measured in this compound-expressing cells nih.gov.

Studies on this compound knockout mice have provided direct evidence for the contribution of this compound to IMP populations. FFEM analysis of kidney medulla from this compound null mice showed remarkably fewer IMPs in the TDLH compared to wild-type and heterozygous mice jci.orgkcl.ac.uk. The IMP densities observed in these studies highlight the significant presence of this compound in specific membrane domains:

Genotype of MiceIMP Density (μm⁻²) (Mean ± SD)
Wild-type (+/+)5,880 ± 238 jci.orgkcl.ac.uk
Heterozygous (+/-)5,780 ± 450 jci.orgkcl.ac.uk
Null (-/-)877 ± 420 jci.orgkcl.ac.uk

The predominant IMP size in TDLH membranes of wild-type and heterozygous mice was 8.4 nm, consistent with tetrameric this compound, while the average IMP size in null mice was smaller, at 5.2 nm jci.orgkcl.ac.uk. FFEM thus serves as a powerful tool to visualize and quantify this compound protein in membranes and assess the impact of its expression or deletion on membrane ultrastructure.

X-ray Crystallography of Aquaporin Homologs

X-ray crystallography has been instrumental in determining the three-dimensional structures of aquaporins, including this compound and its homologs. These structures have provided crucial atomic-level details about the water pore, the arrangement of transmembrane helices, and the selectivity mechanisms.

Early structural insights into aquaporins came from electron crystallography of human this compound, providing a model at 3.8 Å resolution that offered initial understanding of water specificity and proton blockage mpg.de. Subsequently, the structure of the E. coli glycerol facilitator (GlpF), an aquaglyceroporin homolog, was solved by X-ray crystallography at 2.2 Å resolution mpg.deuiuc.edu. This higher-resolution structure of a related protein was valuable for refining the lower-resolution human this compound model due to their shared structural fold mpg.deforth.gr.

The X-ray crystallographic analysis of bovine this compound at 2.2 Å resolution further confirmed the refined structure of human this compound and allowed for the identification of several water molecules within the pore mpg.deforth.gr. These studies established that aquaporins typically exist as homotetramers in the cell membrane, with each monomer containing six transmembrane alpha-helices and two shorter half-helices that contribute to the formation of a central pore wikipedia.orgmpg.depnas.orgfrontiersin.orgontosight.ai.

High-resolution structures of other mammalian aquaporins, such as AQP0, AQP2, AQP4, AQP5, and AQP7, as well as bacterial and archaeal aquaporins, have also been determined through X-ray crystallography and electron diffraction pnas.orgfrontiersin.org. These structures collectively highlight the conserved structural features of the aquaporin family while also revealing variations that dictate their specific permeability properties (e.g., water-selective vs. aquaglyceroporins) uiuc.edufrontiersin.org. The structures consistently show the presence of highly conserved Asn-Pro-Ala (NPA) motifs located in the half-helices, which are critical for channel function and proton exclusion wikipedia.orgmpg.defrontiersin.orgresearchgate.netrupress.orgpnas.org.

Computational Approaches: Molecular Dynamics and Nuclear Magnetic Resonance

Computational methods, particularly molecular dynamics (MD) simulations and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided dynamic and atomic-level perspectives on this compound structure and function.

Molecular dynamics simulations have been extensively used to study the process of water permeation through this compound channels. These simulations offer an atomistic description of water movement, confirming that water passes through the narrowest part of the pore in a single file researchgate.netrupress.orgpnas.org. MD simulations have supported the understanding of this compound's high water selectivity and its ability to exclude protons, attributing these properties to size exclusion and the specific interactions within the pore, including those involving the NPA motifs and the aromatic/arginine (ar/R) selectivity filter mpg.deresearchgate.netrupress.orgpnas.orgacs.org. Simulations have shown that the size of the narrow constriction fluctuates, which can transiently break the continuous water wire necessary for proton translocation researchgate.netpnas.org.

MD simulations have also been applied to investigate the dynamics of specific regions of this compound, such as the extracellular loops. These studies have revealed loop-stabilizing interactions and suggested that conformational changes in these loops might play a role in regulating water transport acs.orgnih.govnih.gov.

Nuclear Magnetic Resonance spectroscopy, particularly solid-state NMR (ssNMR), is a powerful technique for studying the structure and dynamics of membrane proteins like this compound in a near-physiological lipid environment nih.govuoguelph.canih.gov. ssNMR studies of human this compound have provided site-specific information, including details about secondary structure, chemical environment, hydrogen bonding, and water accessibility of amino acid residues nih.govuoguelph.ca.

ssNMR has been used to refine structural models of this compound, particularly concerning the conformation and interactions of the extracellular loop C and its relationship with the ar/R filter, including the position of residues like Arginine-195 rcsb.org. These studies have revealed stabilizing interactions within loop C and between loop C and other parts of the protein on the extracellular side acs.orgrcsb.org. Furthermore, ssNMR has provided insights into the unfolding pathway of this compound, showing that the extracellular loop C is a key determinant of the protein's stability nih.govspectroscopyonline.com.

Genetic Animal Models: Knockout Mice and Their Phenotypic Characterization

Genetic animal models, specifically this compound (AQP1) knockout mice, have been invaluable tools for understanding the physiological roles of this compound in vivo. By eliminating the expression of this compound, researchers can observe the resulting phenotypic changes and deduce the protein's functions.

This compound knockout mice exhibit a range of abnormalities, highlighting the widespread importance of this water channel in various physiological processes portlandpress.comresearchgate.netnih.govnih.gov. A prominent phenotype is a severe defect in urinary concentrating ability, demonstrating the crucial role of this compound in renal water reabsorption portlandpress.comnih.govjci.orgpnas.org. Studies in these mice have shown impaired near-isosmolar fluid reabsorption in the proximal tubule and reduced medullary hypertonicity, both contributing to the concentrating defect nih.govpnas.org.

Beyond the kidney, this compound knockout mice display altered fluid transport in other organs. For instance, they show reduced osmotic water permeability in the lungs, peritoneum, and cornea nih.govjci.org.

The phenotypic characterization of this compound knockout mice has also revealed roles in processes beyond fluid transport. These include aberrations in cardiovascular function, impairment of pain perception, and effects on angiogenesis and brain injury portlandpress.comresearchgate.netnih.gov. Studies have indicated that this compound deletion can affect cell proliferation and migration, as well as neuroinflammation and macrophage infiltration portlandpress.comresearchgate.net.

Recent studies using endothelial cell-specific and time-specific this compound knockout mice, generated using a Cre/loxP approach, have provided more targeted insights. These models confirmed the crucial role of endothelial this compound in ultrafiltration during peritoneal dialysis, showing significantly decreased net ultrafiltration, sodium sieving, and free water transport in the knockout mice compared to controls plos.org.

The analysis of this compound knockout mice phenotypes, including parameters such as fluid intake, urine osmolality, and tissue-specific water permeability, has provided compelling evidence for the diverse and essential functions of this water channel in maintaining physiological homeostasis portlandpress.comresearchgate.netnih.govnih.govjci.orgpnas.orgplos.org.

Phenotype in this compound Knockout MiceObserved EffectRelevant Tissue/Process
Urinary Concentrating AbilitySeverely impairedKidney (Proximal tubule, Thin descending limb of Henle) portlandpress.comnih.govjci.orgpnas.org
Fluid IntakeIncreasedSystemic pnas.org
Urine OsmolalityLowerKidney pnas.org
Osmotic Water PermeabilityReducedKidney, Lung, Peritoneum, Cornea nih.govjci.orgplos.org
Cardiovascular FunctionAberrations (e.g., microcardia, decreased arterial wall thickness, lower blood pressure)Heart, Blood vessels portlandpress.com
Pain PerceptionImpairedNervous system portlandpress.comresearchgate.net
AngiogenesisPerturbed (e.g., reduced tumor angiogenesis)Tumor microvessels portlandpress.comnih.gov
Brain Injury upon TraumaReduced injuryBrain portlandpress.comresearchgate.net
Epithelial Fluid SecretionDisturbanceVarious glands portlandpress.comresearchgate.net
Peritoneal UltrafiltrationSignificantly decreasedPeritoneum portlandpress.comresearchgate.netplos.org
Placenta and Embryo DevelopmentAberrations (e.g., lower embryo number, lower fetal weight, increased amniotic fluid)Placenta, Embryo portlandpress.comresearchgate.net

These genetic models continue to be vital for uncovering the complex roles of this compound in both normal physiology and disease states.

Evolutionary Perspectives and Homology of Chip28

CHIP28 as a Prototype of the Major Intrinsic Protein (MIP) Family

This compound was initially identified as a 28-kDa integral membrane protein in human red blood cells and renal tubules. pnas.orgsinobiological.compnas.org Its abundance in these tissues, known for high water permeability, suggested a role in water transport. nih.gov The isolation of its cDNA and subsequent analysis revealed significant homology with the Major Intrinsic Protein (MIP) of bovine lens, which was recognized as the prototype of an ancient family of membrane channels. pnas.orgsinobiological.compnas.org This homology established this compound as a member of the MIP family. pnas.orgsinobiological.compnas.orgnih.govcloud-clone.us

Functional characterization of this compound, particularly through expression in Xenopus oocytes, definitively demonstrated its capacity to facilitate rapid osmotic water transport across membranes, a function that was reversibly inhibited by mercuric chloride. nih.govresearchgate.net This finding solidified its identity as a water channel, leading to its designation as Aquaporin-1 (AQP1). sinobiological.comnih.govfrontiersin.org The identification of this compound as a bona fide water channel within the MIP family marked a significant breakthrough, leading to the accelerated discovery and characterization of numerous other water channels and related proteins across diverse organisms. frontiersin.orgnih.govphysiology.org

Phylogenetic Relationships within the Aquaporin Superfamily

The MIP family, to which this compound (AQP1) belongs, constitutes a large superfamily of channel proteins found in virtually all organisms, facilitating the transport of water and other small uncharged polar molecules across membranes. nih.govinvivochem.cn Phylogenetic analyses of MIP sequences have been crucial in understanding the evolutionary history and diversification of this superfamily. Early phylogenetic studies, including those conducted after the identification of this compound, began to reveal distinct groupings within the MIP family. nih.gov

Comprehensive phylogenetic analyses have since classified the MIP superfamily into different subfamilies and groups. In mammals, for instance, thirteen distinct aquaporins (AQP0-AQP12) have been identified based on sequence homology to AQP1. nih.gov These mammalian MIP sequences are broadly classified into functional and phylogenetic subgroups. nih.gov

Distinction between Water-Specific Aquaporins and Aquaglyceroporins

A key distinction within the aquaporin superfamily is the division between water-selective aquaporins (AQPs) and aquaglyceroporins (GLPs). nih.govtandfonline.compnas.org This functional and phylogenetic dichotomy reflects differences in substrate specificity. Water-selective aquaporins, such as AQP1, AQP2, AQP4, AQP5, AQP6, and AQP8, primarily facilitate the passage of water. nih.govtandfonline.comphysiology.org Aquaglyceroporins, including AQP3, AQP7, AQP9, and AQP10, transport both water and other small neutral solutes like glycerol (B35011), urea, and potentially other small molecules such as NH3 and NH4+. nih.govtandfonline.comphysiology.org

This distinction is supported by phylogenetic analyses, which typically group these two classes separately. nih.govinvivochem.cnpnas.org Structural differences, particularly in the pore region, contribute to this selectivity. pnas.orgphysiology.org

Conserved Sequence Motifs (e.g., NPA Boxes) and Their Functional Significance

Members of the MIP family, including this compound (AQP1), share conserved structural features that are critical for their function. A defining characteristic is the presence of six transmembrane spanning domains. pnas.orgsinobiological.comnih.govphysiology.org A hallmark of the MIP family is the presence of two highly conserved Asn-Pro-Ala (NPA) motifs. physiology.orginvivochem.cnnih.govpsu.edu These motifs are typically located in loops B and E, which fold into the membrane from opposite sides and meet in the center of the channel. nih.govpsu.eduspandidos-publications.com

The NPA boxes play a crucial role in the selectivity and function of aquaporins. The asparagine residues within the NPA motifs are highly conserved and are thought to form hydrogen bonds with water molecules as they pass through the pore, helping to orient them and prevent the passage of protons. nih.govspandidos-publications.commdpi.com This mechanism contributes to the strict water selectivity of many aquaporins, including AQP1. tandfonline.comphysiology.org

Another important region for selectivity is the aromatic/arginine (ar/R) constriction site, located near the extracellular end of the pore. invivochem.cnpnas.orgnih.govspandidos-publications.commdpi.com This region, formed by specific amino acid residues from transmembrane helices and loops, acts as a selectivity filter, further regulating the passage of solutes. invivochem.cnnih.govspandidos-publications.commdpi.com Differences in the residues at the ar/R constriction contribute to the differential permeability of water-specific aquaporins and aquaglyceroporins. invivochem.cnpnas.orgnih.gov

Evolutionary Origins and Gene Duplication Events

The structural and amino acid similarities between the first and second halves of MIP proteins, including this compound (AQP1), suggest that these proteins likely arose through an ancient intragenic gene duplication event. nih.govphysiology.orgphysiology.org This duplication event is believed to have occurred relatively early in evolution, preceding the divergence of eukaryotes and prokaryotes. nih.gov

The diversification of the MIP family into various subfamilies, such as the water-specific aquaporins and aquaglyceroporins, is attributed to subsequent gene duplication events and functional divergence. invivochem.cnuchicago.edufrontiersin.org These duplication events have led to an expansion in the number of aquaporin genes in various lineages, including mammals and teleost fish. uchicago.edumdpi.comnih.govyoutube.com While whole-genome duplication events have played a significant role in expanding gene families, including aquaporins, tandem duplications also contribute to the increase in aquaporin paralogs. uchicago.edunih.gov The presence of multiple aquaporin paralogs within a single organism allows for specialized functions and tissue-specific expression, contributing to the diverse roles of aquaporins in maintaining water and solute homeostasis. mdpi.com

Emerging Research Directions for Chip28

Elucidation of Regulatory Pathways in Different Physiological Contexts

Research continues to explore the intricate mechanisms regulating AQP1 function and expression across diverse physiological settings. AQP1 is widely expressed in various tissues and organs, including the kidneys, brain, lungs, gastrointestinal tract, and eye, where it contributes to processes like water reabsorption, cerebrospinal fluid formation, fluid secretion, and cell migration. biointerfaceresearch.comnih.govmdpi.com The regulation of AQP1 is crucial for maintaining body water homeostasis and tissue development. nih.gov While its primary function is passive water transport, evidence suggests that AQP1 activity can be modulated by signaling pathways. nih.gov For instance, AQP1 has been reported to function as a cyclic nucleotide-gated cation channel, activated by cGMP and indirectly by cAMP, with potential implications for various pathophysiological processes, including tumor progression. nih.govnih.gov The C-terminus of AQP1 may play a modulatory role in the activation of its ion conductance. nih.gov Understanding how these regulatory pathways are integrated within specific physiological contexts, such as kidney function, brain water balance, and immune cell migration, remains an active area of investigation. mdpi.comaston.ac.uknih.gov

Advanced Structural Studies of CHIP28 in Complex with Modulators

Advanced structural techniques, such as X-ray crystallography and cryo-electron microscopy, have provided detailed insights into the structure of AQP1, revealing the architecture of its water-selective pore. Studies have identified critical residues and motifs, such as the Asn-Pro-Ala (NPA) motifs and the ar/R filter, that are essential for water selectivity and transport. virginia.edumdpi.com Ongoing research focuses on obtaining high-resolution structures of AQP1 in complex with various modulators, including inhibitors and potential activators. ulisboa.ptcardiff.ac.uk These studies aim to elucidate the precise binding sites and mechanisms by which these molecules interact with AQP1, influencing its water channel and potential ion channel activities. ulisboa.ptresearchgate.net Molecular dynamics simulations are also employed to understand the dynamic behavior of AQP1 within the lipid bilayer and how conformational changes may be involved in its regulation and gating. nih.govnih.govulisboa.pt Identifying novel regions on the protein surface sensitive to modulation is also a goal of these structural studies. ulisboa.pt

Development of Novel Research Tools and In Vitro Models (e.g., organ-on-a-chip technologies for intestinal studies using AQP1 as a reference)

The development of sophisticated research tools and in vitro models is crucial for advancing the understanding of AQP1 function. Organ-on-a-chip technology, which utilizes microfluidic systems to create microengineered 3D cell culture environments mimicking the structure and function of native organs, represents a promising avenue. frontiersin.orgemulatebio.commdpi.com These models allow for the simulation of physiological conditions, such as fluid flow and mechanical strain, and enable real-time analysis of cellular behavior. emulatebio.commdpi.com Intestine-on-a-chip models, for example, are being developed to recreate the intestinal epithelium and study its physiology, and AQP1, being expressed in the gastrointestinal tract, can serve as a relevant reference in such systems. mdpi.comnih.gov These advanced in vitro platforms offer advantages over traditional 2D cell cultures and animal models by providing a more physiologically relevant context for studying AQP1's role in specific tissues, its interactions with other cellular components, and its response to various stimuli. frontiersin.orgmdpi.comfrontiersin.org

Exploration of Unclear Functional Roles during Development

While AQP1's roles in mature tissues are relatively well-established, its specific functional contributions during development are still being explored. AQPs, in general, play roles in tissue development. nih.gov AQP1 is expressed in various developing tissues, and its precise functions in processes such as cell proliferation, migration, and differentiation during embryogenesis and tissue morphogenesis are areas of ongoing research. aston.ac.uknih.govnih.gov Studies investigating the expression patterns of AQP1 during different developmental stages and using genetic approaches to manipulate AQP1 levels are helping to shed light on its developmental roles. nih.gov For instance, AQP1 has been implicated in cell migration, a process critical for development and wound healing. nih.govnih.gov

Interplay with Other Membrane Transport Proteins and Cellular Processes

AQP1 does not function in isolation within the cell membrane; it interacts with other membrane transport proteins and participates in broader cellular processes. Research is uncovering the complex interplay between AQP1 and other channels, transporters, and signaling molecules. AQP1 has been shown to interact with components of the ankyrin-1 complex in erythrocytes and may be part of a CO2 metabolon, linking CO2 diffusion with anion exchange. uniprot.orguniprot.org It has also been reported to interact with focal adhesion kinases, influencing cell migration, and to modulate actin cytoskeleton organization through interactions with proteins like Lin-7/β-catenin. mdpi.com These interactions highlight AQP1's multifaceted roles beyond simple water transport and suggest its involvement in regulating cell volume, shape changes, cell adhesion, and signal transduction pathways. nih.govaston.ac.uknih.gov Further research is needed to fully delineate the networks of interactions and the mechanisms by which AQP1 coordinates with other cellular machinery to influence various physiological and pathophysiological processes. frontiersin.org

Q & A

Basic Research Questions

Q. What experimental approaches are used to validate CHIP28's role as a water channel in cellular membranes?

  • Methodological Answer : Key methods include heterologous expression in Xenopus oocytes to measure osmotic water permeability (Pf). For example, injecting this compound mRNA into oocytes and observing rapid swelling in hypotonic solutions confirms channel activity . Control experiments with non-injected oocytes or mercury inhibition (targeting Cys189) further validate specificity . Structural validation via circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy confirms secondary structures (40% α-helix, 43% β-sheet/turn) critical for function .

Q. How is this compound localized and quantified in renal tissues?

  • Methodological Answer : Immunohistochemistry with anti-CHIP28 antibodies identifies its distribution in proximal tubules and descending thin limbs of the nephron. Quantitative analysis via electron microscopy reveals this compound constitutes ~3.8% of brush-border membrane proteins in rat kidneys . Tissue-specific expression patterns correlate with developmental stages, such as postnatal emergence in renal proximal tubules and red blood cells .

Advanced Research Questions

Q. How can conflicting data on this compound’s oligomeric state and functional units be resolved?

  • Methodological Answer : Size-exclusion chromatography and mutagenesis studies show this compound forms tetramers in membranes, but each monomer functions independently. Mixed expression of wild-type and C189S mutants in oocytes demonstrates subunit autonomy, as mercury inhibition only affects wild-type subunits . Cryo-electron microscopy and crosslinking assays further clarify quaternary structure .

Q. What methodologies address the functional ambiguity of this compound homologs in non-renal tissues?

  • Methodological Answer : Comparative transcriptomics (e.g., in situ hybridization) identifies this compound mRNA in choroid plexus, vascular endothelium, and fetal tissues . Functional assays in knockout models or siRNA-treated cells can isolate tissue-specific roles. For example, this compound in choroid plexus may regulate cerebrospinal fluid secretion, tested via intracranial pressure measurements .

Q. How do post-translational modifications (e.g., glycosylation) affect this compound trafficking and activity?

  • Methodological Answer : Site-directed mutagenesis of N-glycosylation sites (Asn42 and Asn205) followed by Western blotting reveals glycosylation’s role in membrane insertion. Non-glycosylated mutants show reduced surface expression in transfected cells, validated by surface biotinylation assays . Functional impact is tested via stopped-flow light scattering to measure Pf in proteoliposomes .

Methodological Challenges and Solutions

Q. What strategies ensure reliable measurement of this compound-mediated water transport in dynamic systems?

  • Answer : Use fluorescent dyes (e.g., calcein) to track volume changes in real time. For in vivo studies, knockout mice (e.g., AQP1−/−) provide controls to isolate this compound-specific transport. Advanced techniques like neutron scattering or molecular dynamics simulations model water diffusion through the channel pore .

Q. How can researchers reconcile discrepancies in this compound expression levels across developmental stages?

  • Answer : Combine RNA-seq datasets with protein quantification (e.g., ELISA) to correlate mRNA abundance with functional protein. Temporal expression in rat embryos shows this compound mRNA in choroid plexus precedes renal expression, suggesting divergent regulatory mechanisms .

Data Contradiction Analysis

Q. Why do some studies report this compound-independent water permeability in certain tissues?

  • Answer : Compensatory mechanisms (e.g., other aquaporins) may mask this compound’s role. For example, collecting ducts express vasopressin-regulated AQP2, which could explain residual water transport in this compound-deficient models. Tissue-specific knockdowns and isoform-specific inhibitors are critical to isolate contributions .

Experimental Design Considerations

Q. What controls are essential for this compound functional assays?

  • Answer :

  • Negative controls : Non-injected oocytes or cells treated with mercury (HgCl₂) to block this compound .
  • Positive controls : Cells expressing known hyperactive mutants (e.g., C189S, which resists mercury inhibition) .
  • Technical controls : Parallel measurements of membrane integrity (e.g., lactate dehydrogenase leakage) to exclude lysis artifacts.

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